molecular formula C15H16F3NO4 B3032769 Diethyl 2-([4-(trifluoromethyl)anilino]methylene)malonate CAS No. 49713-39-5

Diethyl 2-([4-(trifluoromethyl)anilino]methylene)malonate

Cat. No.: B3032769
CAS No.: 49713-39-5
M. Wt: 331.29 g/mol
InChI Key: JJXDEKZGHIXHPA-UHFFFAOYSA-N
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Description

Diethyl 2-([4-(trifluoromethyl)anilino]methylene)malonate is an organic compound with the molecular formula C15H16F3NO4 and a molecular weight of 331.29 g/mol. This compound is characterized by the presence of a trifluoromethyl group attached to an aniline moiety, which is further connected to a methylene malonate structure. It is used in various chemical and pharmaceutical applications due to its unique chemical properties.

Preparation Methods

The synthesis of Diethyl 2-([4-(trifluoromethyl)anilino]methylene)malonate typically involves the reaction of diethyl malonate with 4-(trifluoromethyl)aniline in the presence of a suitable base. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

Diethyl 2-([4-(trifluoromethyl)anilino]methylene)malonate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the nitro group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the trifluoromethyl group can be replaced by other nucleophiles under appropriate conditions. Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and specific solvents to achieve the desired products.

Scientific Research Applications

Diethyl 2-([4-(trifluoromethyl)anilino]methylene)malonate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a reagent in chemical processes.

Mechanism of Action

The mechanism of action of Diethyl 2-([4-(trifluoromethyl)anilino]methylene)malonate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Diethyl 2-([4-(trifluoromethyl)anilino]methylene)malonate can be compared with other similar compounds, such as:

    Diethyl 2-([4-chloroanilino]methylene)malonate: This compound has a chloro group instead of a trifluoromethyl group, resulting in different chemical and biological properties.

    Diethyl 2-([4-methoxyanilino]methylene)malonate:

    Diethyl 2-([4-nitroanilino]methylene)malonate: The nitro group in this compound imparts distinct chemical characteristics and biological activities. The uniqueness of this compound lies in its trifluoromethyl group, which significantly influences its chemical stability, reactivity, and biological interactions.

Properties

IUPAC Name

diethyl 2-[[4-(trifluoromethyl)anilino]methylidene]propanedioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16F3NO4/c1-3-22-13(20)12(14(21)23-4-2)9-19-11-7-5-10(6-8-11)15(16,17)18/h5-9,19H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJXDEKZGHIXHPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=CNC1=CC=C(C=C1)C(F)(F)F)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16F3NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50384488
Record name 5J-040
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50384488
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

331.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

2.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26728116
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

49713-39-5
Record name 5J-040
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50384488
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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